PHORBOL-12-RETINOATE-13-ACETATE
Description
Phorbol-12-retinoate-13-acetate (CAS: 80188-99-4) is a synthetic diterpene ester derived from phorbol, a tetracyclic alcohol originally isolated from plants in the Euphorbiaceae family. Its molecular formula is C42H56O8, with a molecular weight of 712.89 g/mol . Structurally, it features a retinoate (vitamin A derivative) ester at the C12 position and an acetate ester at C12. This unique combination distinguishes it from other phorbol esters, which typically incorporate fatty acid chains (e.g., myristate or laurate).
Properties
CAS No. |
80188-99-4 |
|---|---|
Molecular Formula |
C42H56O8 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+/t28-,32+,33-,35-,37-,40-,41-,42-/m1/s1 |
InChI Key |
GTNCUWBKHZZECN-IXTPSRJDSA-N |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
12-O-retinoylphorbol-13-acetate 12-ORPA phorbol-12-retinoate-13-acetate |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The preparation of RPA begins with phorbol-13-acetate-20-tritylether, a protected intermediate that allows selective functionalization at the C-12 hydroxyl group. The synthesis, as detailed by, employs a carbodiimide-mediated acylation to introduce the retinoate moiety. Specifically, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is used to activate retinoic acid, facilitating its coupling to the C-12 hydroxyl of the phorbol backbone. This step yields phorbol-13-acetate-20-tritylether-12-retinoate, which undergoes detritylation using acidic methanol (e.g., 0.1 M HCl in methanol) to remove the trityl protecting group at C-20, resulting in RPA (Fig. 1).
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trityl Protection | Trityl chloride, pyridine, 0°C, 24 hr | 85 |
| C-12 Acylation | Retinoic acid, EDC, CH₂Cl₂, rt, 48 hr | 72 |
| Detritylation | 0.1 M HCl/MeOH, rt, 6 hr | 90 |
Optimization Challenges
The acylation step is sensitive to steric hindrance from the trityl group, necessitating prolonged reaction times (48–72 hours) for complete conversion. Purification via silica gel chromatography is critical to isolate RPA from unreacted retinoic acid and side products. Notably, the use of trityl protection at C-20 prevents undesired esterification at this position, ensuring regioselectivity.
Structural and Mechanistic Rationale for RPA Design
Molecular Modeling Insights
Computer-assisted modeling of phorbol esters reveals that the C-12 and C-13 acyl groups dictate receptor binding affinity and biological activity. In RPA, the C-12 retinoate group introduces a bulky, conjugated system that alters the compound’s interaction with protein kinase C (PKC), the primary cellular target of phorbol esters. Compared to phorbol-12-myristate-13-acetate (PMA), RPA’s retinoate moiety reduces hydrophobicity, shifting its activity from a complete tumor promoter to a second-stage promoter.
Role of the Retinoate Moiety
Retinoic acid’s incorporation at C-12 imbues RPA with anti-promoter properties, as retinoic acid derivatives are known to antagonize tumor progression. This duality—combining a phorbol backbone with a retinoid—creates a compound that induces epidermal hyperplasia (via PKC activation) while suppressing malignant transformation, a phenomenon observed in murine models.
Derivatives and Structural Modifications
4-O-Methyl-RPA Variant
A methyl ether derivative of RPA, synthesized from 4-O-methylphorbol-13-acetate-20-tritylether, demonstrates reduced PKC activation compared to RPA. This modification highlights the importance of the C-4 hydroxyl group in maintaining biological activity, as methylation diminishes hydrogen-bonding capacity critical for receptor interaction.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals ≥95% purity post-purification, with residual retinoic acid <2%.
Biological Applications and Implications
Tumor Promotion Studies
In two-stage mouse skin carcinogenesis models, RPA serves as a second-stage promoter, requiring prior application of a genotoxic initiator (e.g., DMBA) followed by a primary promoter like PMA . This staged activity underscores its utility in dissecting tumor promotion mechanisms.
Chemical Reactions Analysis
Types of Reactions: Phorbol-12-retinoate-13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Phorbol-12-retinoate-13-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of phorbol esters and retinoic acid derivatives.
Biology: The compound is employed in cell biology to investigate signal transduction pathways and cellular differentiation.
Medicine: this compound is studied for its potential in cancer therapy, particularly in understanding tumor promotion and progression.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research
Mechanism of Action
Phorbol-12-retinoate-13-acetate exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound mimics diacylglycerol (DAG), a natural activator of PKC, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, cell proliferation, and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of Selected Phorbol Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | C12 Substituent | C13 Substituent | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C42H56O8 | 712.89 | Retinoate | Acetate | Retinoid moiety, polar functional groups |
| Phorbol-12-myristate-13-acetate | C36H56O8 | 616.84 | Myristate | Acetate | Long-chain saturated fatty acid (C14) |
| Phorbol-12,13-didecanoate | C34H52O8 | 588.79 | Decanoate | Decanoate | Symmetric medium-chain fatty acids (C10) |
| Phorbol-12-acetate-13-laurate | C34H52O8 | 588.79 | Acetate | Laurate | Short-chain (C2) and long-chain (C12) esters |
Key Observations :
- Retinoate vs. Fatty Acid Chains: The retinoate group in this compound introduces a conjugated diene system and hydroxyl groups, enhancing polarity compared to hydrophobic fatty acid chains in analogs like PMA .
- Molecular Weight: this compound has a higher molecular weight due to the bulky retinoate moiety, which may influence membrane permeability and receptor binding .
Mechanistic Insights :
Tumor Promotion: PMA and phorbol-12,13-didecanoate are potent tumor promoters due to sustained PKC activation, which dysregulates cell proliferation and apoptosis . this compound’s retinoate group may counteract PKC-driven carcinogenesis via retinoid receptor-mediated differentiation pathways, though this remains speculative .
Anti-HIV Activity: PMA exhibits anti-HIV-1 activity by upregulating viral replication in latent cells, enabling immune detection . No data exist for this compound, but its retinoid component could modulate viral transcription through nuclear receptors.
Inflammation: PMA induces robust inflammation in mouse ear assays, whereas resiniferatoxin (a non-promoting phorbol analog) shows higher inflammation without tumor promotion, highlighting divergent targets .
Table 3: Toxicity Data for Phorbol Esters
| Compound Name | Skin Irritation | Carcinogenicity (IARC) | Acute Toxicity |
|---|---|---|---|
| This compound | Unknown | Not classified | No data |
| Phorbol-12-myristate-13-acetate | High | Not classified | Moderate |
| Phorbol-12,13-didecanoate | Moderate | Not classified | Low |
Notes:
- PMA is classified as a skin irritant, requiring protective handling .
Q & A
Basic Research Questions
What are the key physicochemical properties of PMA, and how are they validated in experimental settings?
PMA (CAS 16561-29-8) is a synthetic diterpene ester with the molecular formula C₃₆H₅₆O₈ and a molecular weight of 616.83 g/mol . Its structure includes a phorbol backbone esterified with myristate and acetate groups at positions 12 and 13, respectively. Validation methods include:
- Chromatography : TLC (≥98% purity) and HPLC for batch consistency .
- Spectroscopy : NMR and mass spectrometry to confirm stereochemistry (e.g., InChI key: PHEDXBVPIONUQT-RGYGYFBISA-N) .
- Solubility : Typically dissolved in DMSO or ethanol for cell-based assays, with stock concentrations validated via spectrophotometry .
What safety protocols are critical when handling PMA in laboratory settings?
PMA is classified under OSHA HCS as hazardous (Acute Tox. 1 for dermal/oral/inhalation; Skin Sens. 1) . Key precautions:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Decontamination : Immediate washing with soap/water after skin exposure; ethanol for surface cleanup .
- Waste disposal : Incineration or chemical degradation to prevent environmental persistence .
How should experimental designs account for PMA's dose-dependent effects in cell signaling studies?
- Dose optimization : Pilot dose-response curves (1–100 nM) to identify subtoxic concentrations .
- Controls : Include inactive analogs (e.g., 4α-PMA) to distinguish PKC-dependent vs. off-target effects .
- Timing : Time-course studies (e.g., 15 min–24 hr) to capture transient vs. sustained PKC activation .
Advanced Research Questions
How can researchers resolve contradictory data on PMA's dual roles in cell proliferation and apoptosis?
Conflicting results often arise from cell-type-specific signaling crosstalk. Methodological strategies:
- Pathway inhibition : Use PKC inhibitors (e.g., Gö6983) to isolate PMA-PKC effects .
- Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., NF-κB vs. JNK pathways) .
- Single-cell analysis : Flow cytometry to track heterogeneity in apoptotic vs. proliferative subpopulations .
What structural features of PMA drive its PKC-binding affinity, and how can analogs improve specificity?
The C20 hydroxyl group and esterified acyl chains are critical for PKC activation. Advanced approaches include:
- Molecular docking : Simulations to map PMA-PKCδ interactions (e.g., C1 domain binding) .
- Synthetic analogs : 12-deoxyphorbol esters to reduce off-target effects while retaining potency .
- Biotinylated derivatives : For pull-down assays to identify non-PKC interactors .
How can researchers address variability in PMA-induced inflammatory responses across model systems?
- Standardization : Use primary cells (e.g., human PBMCs) rather than immortalized lines to reduce donor variability .
- Cytokine multiplexing : Luminex assays to quantify IL-6, TNF-α, and IL-1β across time points .
- In vivo validation : Murine models with PKC knockout strains to confirm mechanistic relevance .
What methodologies are recommended for studying PMA's long-term effects on genomic stability?
- Comet assays : To detect DNA strand breaks after chronic PMA exposure (e.g., 72 hr) .
- γH2AX staining : For quantifying double-strand breaks via fluorescence microscopy .
- Whole-genome sequencing : Identify PMA-induced mutational signatures (e.g., oxidative damage hotspots) .
Methodological Resources
- Structural validation : Refer to IUPHAR/BPS Guide to PHARMACOLOGY for 3D conformational data .
- Safety protocols : OSHA HCS guidelines and NFPA ratings (health/fire hazard: 0) .
- Statistical rigor : Follow pharmaceutical research standards for significance thresholds (p < 0.05 with Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
